REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:33])[CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:10]>C1(C)C=CC=CC=1>[N:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:13][C:12]([O:11][CH2:9][CH3:10])=[O:33])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 3 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals that precipitated
|
Type
|
CUSTOM
|
Details
|
are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is extracted with 5% hydrochloric acid (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:33])[CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:10]>C1(C)C=CC=CC=1>[N:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:13][C:12]([O:11][CH2:9][CH3:10])=[O:33])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 3 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals that precipitated
|
Type
|
CUSTOM
|
Details
|
are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is extracted with 5% hydrochloric acid (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |